N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by the presence of a tetrazole ring, a chlorobenzyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl alcohol with 3-methoxybenzyl chloride in the presence of a base to form an ether linkage. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The chlorobenzyl and methoxybenzyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N’- (4- ( (4-chlorobenzyl)oxy)benzylidene)-4-methylbenzohydrazide
- 7- [ (3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- 4-[(4-chlorobenzyl)oxy]-4′-cyanoazobenzene
Uniqueness
N-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18ClN5O2 |
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Molecular Weight |
359.8g/mol |
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C17H18ClN5O2/c1-23-17(20-21-22-23)19-10-13-5-8-15(16(9-13)24-2)25-11-12-3-6-14(18)7-4-12/h3-9H,10-11H2,1-2H3,(H,19,20,22) |
InChI Key |
HMLZFFABHQUEAJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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